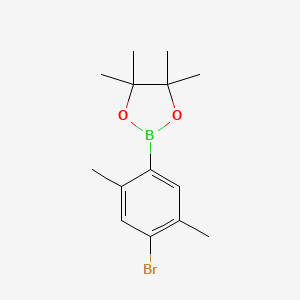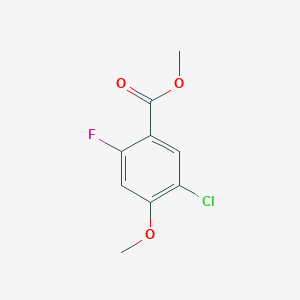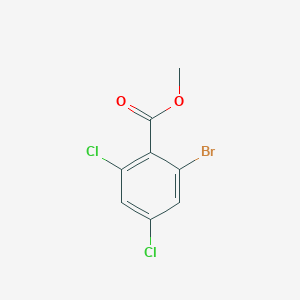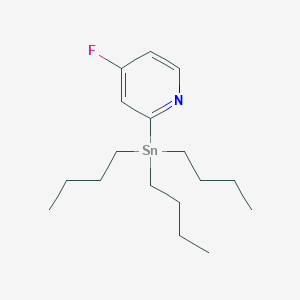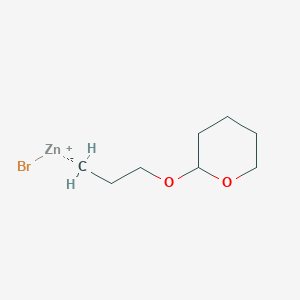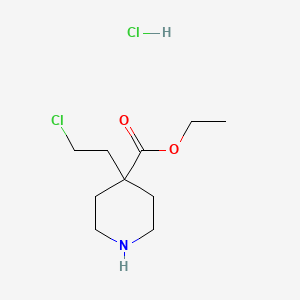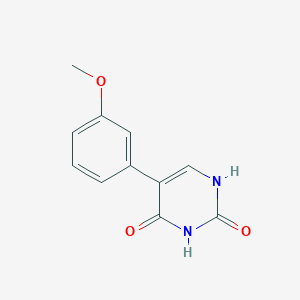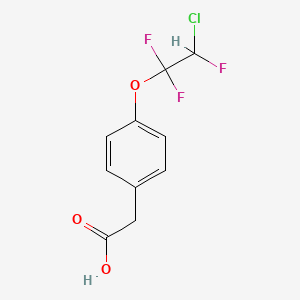
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid (4-CTFA) is a synthetic compound that has been used in a variety of scientific applications, ranging from drug synthesis to laboratory experiments. 4-CTFA is a colorless liquid with a melting point of -39°C and a boiling point of 93°C. It is soluble in water, organic solvents, and alcohols, and has a molecular weight of 202.5 g/mol. 4-CTFA is a useful reagent for a range of chemical transformations, and has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents.
作用機序
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a synthetic compound that acts as a reagent in a variety of chemical transformations. In the synthesis of drugs, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a catalyst, facilitating the formation of various compounds. In laboratory experiments, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a reagent, enabling the synthesis of various compounds. In analytical chemistry, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% acts as a reagent, enabling the detection of various compounds.
Biochemical and Physiological Effects
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has not been extensively studied for its biochemical and physiological effects. However, it is known that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is metabolized by the liver, and that its metabolites are excreted in the urine. It is also known that 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is not toxic at concentrations up to 1.0 g/L.
実験室実験の利点と制限
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has several advantages and limitations for laboratory experiments. On the one hand, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a highly soluble reagent, enabling the synthesis of various compounds. On the other hand, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is a relatively unstable compound, and its reactivity can be affected by temperature and light.
将来の方向性
There are several potential future directions for the use of 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97%. For example, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of novel drugs, such as anticonvulsants and anti-inflammatory agents. Additionally, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used as a reagent for the detection of various compounds, such as proteins and nucleic acids. Furthermore, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of various polymers, such as polyesters and polyamides. Finally, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% could be used in the synthesis of various catalysts, such as Lewis acids and Grignard reagents.
合成法
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% can be synthesized in a variety of ways, including the Williamson ether synthesis, the Grignard reaction, and the Friedel-Crafts reaction. In the Williamson ether synthesis, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with sodium hydroxide, followed by the addition of an aryl halide. In the Grignard reaction, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with a Grignard reagent, followed by the addition of an aryl halide. In the Friedel-Crafts reaction, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% is synthesized by reacting an alkyl halide with an aryl halide, followed by the addition of a Lewis acid.
科学的研究の応用
4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used in a variety of scientific research applications, including drug synthesis, laboratory experiments, and analytical chemistry. In drug synthesis, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used in the synthesis of various drugs, such as anticonvulsants and anti-inflammatory agents. In laboratory experiments, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used as a reagent for a range of chemical transformations, such as the synthesis of esters and amides. In analytical chemistry, 4-(2-Chloro-1,1,2-trifluoroethoxy)phenylacetic acid, 97% has been used as a reagent for the detection of various compounds, such as proteins and nucleic acids.
特性
IUPAC Name |
2-[4-(2-chloro-1,1,2-trifluoroethoxy)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3O3/c11-9(12)10(13,14)17-7-3-1-6(2-4-7)5-8(15)16/h1-4,9H,5H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJOGQBJGOZMSFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)OC(C(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




